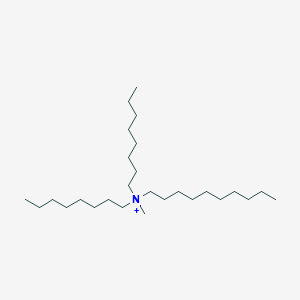

Methyldioctyldecylammonium

Description

Properties

IUPAC Name |

decyl-methyl-dioctylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58N/c1-5-8-11-14-17-18-21-24-27-28(4,25-22-19-15-12-9-6-2)26-23-20-16-13-10-7-3/h5-27H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVITHSYTOYWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58N+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776246-14-1 | |

| Record name | Methyldioctyldecylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0776246141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLDIOCTYLDECYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L57VTQ66BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Characterization

Advanced Synthetic Routes for Methyldioctyldecylammonium and Analogues

Quaternary ammonium (B1175870) compounds are characterized by a central, positively charged nitrogen atom bonded to four organic groups. mdpi.com The permanent positive charge of these cations makes them independent of the solution's pH. wikipedia.org The synthesis of asymmetrically substituted QAS like this compound, which features three different types of alkyl groups (methyl, octyl, and decyl), typically involves the sequential alkylation of a tertiary amine. This classic method is often referred to as the Menshutkin reaction. wikipedia.org

A common synthetic approach begins with a tertiary amine possessing two of the desired alkyl groups. For this compound, a logical precursor would be dioctyldecylamine. This tertiary amine can be synthesized by reacting decylamine (B41302) with an excess of an octyl halide. The subsequent and final step is the quaternization of the dioctyldecylamine with a methylating agent, such as methyl chloride or methyl iodide, to yield the final this compound cation.

Reaction Scheme:

Formation of the Tertiary Amine: C₁₀H₂₁NH₂ (Decylamine) + 2 C₈H₁₇-X (Octyl halide) → (C₈H₁₇)₂(C₁₀H₂₁)N (Dioctyldecylamine) + 2 HX

Quaternization (Menshutkin Reaction): (C₈H₁₇)₂(C₁₀H₂₁)N + CH₃-Y (Methylating agent) → [CH₃(C₈H₁₇)₂(C₁₀H₂₁)N]⁺Y⁻ (this compound salt)

Alternative routes can involve starting with methyldioctylamine and subsequently adding the decyl group. The choice of halide (X and Y, e.g., Cl, Br, I) for the alkylating agents influences reaction kinetics and determines the resulting anion of the QAS. In many industrial preparations, methyl chloride is a common and cost-effective methylating agent. wikipedia.org Another synthetic strategy involves the reaction of ammonium salts with dialkyl carbonates over an ionic liquid catalyst, which presents a different pathway to these structures. rsc.org

Spectroscopic and Chromatographic Techniques for Compositional Elucidation

A suite of analytical techniques is necessary to confirm the structure, analyze the composition of mixtures, and identify byproducts or degradation products of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying components in mixtures of QAS, which often occur in commercial products. science.gov Due to their ionic nature, reverse-phase HPLC is commonly employed. For cationic species like this compound, specialized columns, such as porous graphitic carbon columns, are effective for separating highly polar and ionized analytes. fishersci.com

A typical HPLC-MS/MS method for analyzing various QAS, including those with long alkyl chains, might use a buffer solution of formic acid and ammonium formate (B1220265) mixed with acetonitrile (B52724) as the mobile phase. nih.gov This setup allows for the separation and subsequent mass spectrometric detection of different QAS homologues.

Table 1: Example HPLC Parameters for Quaternary Alkyl Ammonium Compound Analysis

| Parameter | Condition |

|---|---|

| Column | Waters XSelect Phenyl Hexyl |

| Mobile Phase A | 90% (50 mM Formic Acid + 10 mM Ammonium Formate) / 10% Acetonitrile |

| Mobile Phase B | 10% (50 mM Formic Acid + 10 mM Ammonium Formate) / 90% Acetonitrile |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 20 µL |

| Column Temp. | 38°C |

This table is based on a general method for QAAC analysis and is illustrative for this compound. Source: nih.gov

Quaternary ammonium salts are non-volatile and ionic, which prevents their direct analysis by standard Gas Chromatography (GC). american.edu However, pyrolysis-GC is a powerful technique where the QAS is thermally degraded in the hot GC injector port into volatile products that can be separated and identified. american.edujst.go.jpnih.gov For a compound like this compound, pyrolysis typically results in the formation of tertiary amines and alkyl halides through processes like Hofmann elimination or nucleophilic substitution by the counter-ion. american.eduresearchgate.net

At injector temperatures of 250-300°C, the carbon-nitrogen bonds cleave. jst.go.jp The expected thermal decomposition products for this compound chloride would include:

Dioctyldecylamine

Methyldioctylamine

Methyldecylamine

Methyl chloride, Octyl chloride, and Decyl chloride

The relative abundance of these products can provide information about the original structure and the mechanisms of pyrolysis. jst.go.jpresearchgate.net

Mass Spectrometry (MS), particularly with Electrospray Ionization (ESI), is indispensable for the structural characterization of QAS. acs.org ESI is a soft ionization technique that allows the intact, permanently charged this compound cation to be transferred into the gas phase for mass analysis. researchgate.netresearchgate.net Unlike primary, secondary, or tertiary amines that are typically observed as protonated species [M+H]⁺, quaternary ammonium cations are detected directly as the molecular ion M⁺, which simplifies spectral interpretation. acs.orgresearchgate.net

High-resolution MS can provide the exact mass of the cation, confirming its elemental composition. Tandem MS (MS/MS) experiments involve isolating the parent cation and subjecting it to collision-induced dissociation (CID). The resulting fragmentation patterns, which typically involve the loss of the alkyl chains, provide definitive structural confirmation. nih.gov

Table 2: Predicted Mass Spectrometric Data for this compound Cation

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Parent Cation | [C₂₇H₅₈N]⁺ | 396.4564 |

| Fragment (Loss of C₁₀H₂₀) | [C₁₇H₃₈N]⁺ | 256.3004 |

| Fragment (Loss of C₈H₁₆) | [C₁₉H₄₂N]⁺ | 284.3317 |

Masses are calculated and represent expected values in high-resolution mass spectrometry.

While MS excels at cation analysis, determining the associated anion is also crucial. Wavelength Dispersive X-ray Fluorescence (WDXRF) is a rapid, non-destructive technique for elemental analysis that can be used for the direct measurement of anions, such as chloride, in ionic liquids and QAS samples. nih.govacs.orgresearchgate.net The synthesis of QAS often involves halide intermediates, making residual halide content a key purity parameter. solcrimet.eukuleuven.be

WDXRF has been successfully applied to measure chloride impurities in analogues of Aliquat 336 (a commercial QAS mixture rich in methyltrioctylammonium chloride). nih.govresearchgate.net The method requires minimal sample preparation and can quantify chloride content from high percentages down to parts-per-million (ppm) levels. nih.govacs.orgresearchgate.net

Table 3: WDXRF Performance for Chloride Detection in a QAS Matrix

| Parameter | Value |

|---|---|

| Sample Volume | 2 - 10 mL |

| Linearity Range | < 8000 ppm Cl |

| Limit of Detection (LOD) | 42 - 191 ppm Cl |

| Limit of Quantification (LOQ) | 127 - 578 ppm Cl |

Data is for Aliquat 336 analogues and is representative of the technique's capability. Source: nih.govacs.orgresearchgate.netkuleuven.be

Isomeric and Purity Considerations in Research Materials

The purity of this compound is critical for reproducible research. Impurities can arise from several sources, including incomplete reactions during synthesis, side products, or the use of impure starting materials.

Homologue Distribution: Commercial long-chain alkylamines used as starting materials are often derived from natural fats and oils, and thus may contain a distribution of different chain lengths. For instance, a "decyl" group might contain small percentages of C8, C12, or C14 chains, and an "octyl" group could contain C6 or C10 impurities. This results in the final product being a mixture of closely related QAS (e.g., Methyloctyldecyl-dodecylammonium). HPLC and MS are the primary tools to analyze and quantify this homologue distribution. nih.gov

Isomeric Purity: Structural isomers can also be a consideration. If branched-chain alkyl halides (e.g., 2-ethylhexyl halide instead of n-octyl halide) are used in the synthesis, a mixture of structural isomers will be formed. While less common for simple designations like "octyl" or "decyl," it is a possibility depending on the grade of the reagents. The separation and identification of these isomers can be challenging but may be achievable with high-resolution chromatography. libretexts.org

Anion Impurities: As mentioned, residual halides from the synthesis are common impurities. nih.govsolcrimet.eu If the compound has undergone an anion exchange reaction to introduce a different anion (e.g., nitrate, thiocyanate), the completeness of this exchange is a key purity metric, readily assessed by techniques like WDXRF or ion chromatography. nih.govresearchgate.net

Interfacial and Transport Phenomena

Liquid-Liquid Interfacial Mechanisms in Solvent Extraction Systems

In solvent extraction, Methyldioctyldecylammonium, often a principal component of the commercial extractant Aliquat 336, functions as an anion exchanger. The transfer of target species from an aqueous phase to an organic phase is dictated by mechanisms occurring at the interface between the two immiscible liquids.

The primary mechanism by which this compound facilitates extraction is through anion exchange. The quaternary ammonium (B1175870) cation (Q⁺) is initially paired with a simple anion, typically chloride (Cl⁻), in the organic phase. At the aqueous/organic interface, it exchanges this anion for a target anionic species (A⁻), such as a metal-cyanide complex, from the aqueous phase. This reaction can be represented as:

Q⁺Cl⁻(org) + A⁻(aq) ⇌ Q⁺A⁻(org) + Cl⁻(aq)

This process results in the formation of a neutral ion pair (Q⁺A⁻) which is hydrophobic and thus soluble in the organic diluent. The efficiency of this exchange is heavily dependent on the composition of the aqueous phase. For instance, studies on the extraction of metal-cyanide complexes have demonstrated that quaternary ammonium salts can achieve over 99% extraction efficiency, forming stable ion pairs with the target complexes in the organic phase. The process is highly selective as it generally does not react with free cyanide, allowing for potential recycling of the cyanide solution.

The transfer of an anion from the aqueous phase to the organic phase is accompanied by significant changes in its hydration shell. This dehydration process is endothermic and plays a crucial role in the selectivity of the extraction. Anions that are less hydrated are energetically favored for transfer into the organic phase.

The nature of the organic solvent significantly influences the extraction equilibrium through solvation effects. Solvation of the quaternary ammonium salt by the organic solvent can affect the degree of hydration of the salt in the organic phase, thereby altering extraction selectivity. For example, using a "weak" proton-donor solvent like chloroform (B151607) can lead to endothermic dehydration of the amine salt, which has been shown to dramatically increase the separation factors for halide ions compared to a less interactive solvent like toluene. Conversely, the addition of strong proton-donor modifiers, such as alcohols, can lead to exothermic dehydration and a significant decrease in separation parameters. Water molecules can be co-extracted with the salt, and the extent of this hydration depends on the anion's proton affinity and the nature of the solvent.

Table 1: Effect of Organic Solvent on the Separation Factors of Halide Ions Using Aliquat 336

| Ion Pair | Separation Factor Increase (Chloroform vs. Toluene) |

| Cl⁻/F⁻ | ~15 times |

| Br⁻/Cl⁻ | ~5 times |

| I⁻/Cl⁻ | ~3 times |

| Data sourced from studies on Aliquat 336, a mixture containing this compound salts. |

In nonpolar organic solvents, this compound salts, like other surfactants, tend to self-associate into aggregates such as reversed micelles or smaller oligomers. This aggregation is a secondary process that influences the extraction system. A reversed micelle is an aggregate of surfactant molecules in an organic solvent where the hydrophilic heads are oriented towards the interior, creating a polar core, while the hydrophobic tails extend into the nonpolar solvent.

Polymer Inclusion Membrane (PIM) Transport Dynamics

Polymer Inclusion Membranes (PIMs) represent an advanced application for this compound, where it acts as a mobile carrier immobilized within a polymer matrix. This configuration offers enhanced stability and longevity compared to traditional liquid membranes. The transport of ions across a PIM is a multi-step process involving interfacial reactions and diffusion through the membrane bulk.

The transport process in a PIM is initiated by a complexation reaction at the interface between the source (feed) aqueous phase and the membrane. The carrier, this compound (Q⁺), binds with the target anion (A⁻) from the source phase to form a neutral ion-pair complex (Q⁺A⁻). This complex is then transported across the membrane. At the other interface, in contact with the receiving (stripping) phase, the complex dissociates, releasing the target anion into the receiving solution and regenerating the carrier within the membrane.

The kinetics of this process can often be described by a first-order reaction model. For example, in the transport of Palladium(II) across a PIM containing a modified Aliquat 336 carrier, the relationship of ln(c/cᵢ) versus time was found to be linear, confirming first-order kinetics with a determined rate constant.

Table 2: Kinetic Parameters for Pd(II) Transport Across a PIM

| Carrier System | Rate Constant (k) | Recovery Factor (RF) after 24h |

| [A336][TS] (TOMATS) in PIM | 0.148 h⁻¹ | 97.6% |

| Data from a study on Palladium(II) transport using a task-specific ionic liquid derived from Aliquat 336 as the carrier. |

Once the ion-pair complex is formed at the source interface, it diffuses through the bulk of the polymer membrane towards the receiving phase interface. This transport is a carrier-mediated diffusion process, often explained by the solution-diffusion model. The permeability of the membrane is a critical parameter that depends on several factors, including the composition of the membrane (polymer type, carrier concentration, and plasticizer presence), the physicochemical properties of the carrier, and the conditions of the aqueous phases (e.g., pH, concentration of stripping agent).

The efficiency of transport, often measured by flux, is directly influenced by the carrier concentration. For instance, studies on the transport of Molybdenum(VI) using Aliquat 336 as the carrier in a PVC-based PIM showed that the maximum flux was achieved at a specific carrier concentration (0.16 M). The stability of the PIM, with minimal carrier leakage, is a significant advantage, allowing for sustained and efficient transport over extended periods.

Despite extensive research, specific studies detailing the influence of membrane composition and homogeneity on the transport performance of the chemical compound this compound are not available in the public domain. The majority of scientific literature focuses on a commercial extractant mixture known as Aliquat 336, of which this compound chloride is a principal component.

For instance, research has shown that for certain applications, the performance of PIMs containing Aliquat 336 can be optimized by adjusting the membrane composition. Some studies have indicated that for the transport of specific anions, membranes with a high concentration of the extractant and without a plasticizer may exhibit better performance. The physical properties of the membrane, such as its flexibility and stability, are also influenced by its composition.

Therefore, a detailed discussion with research findings and data tables on the "Influence of Membrane Composition and Homogeneity on Transport Performance" for this compound cannot be provided at this time due to the lack of specific scientific studies on this topic.

Advanced Applications in Separation Science and Chemical Engineering

Solvent Extraction Systems for Metal Ion Recovery and Purification

Solvent extraction, also known as liquid-liquid extraction, is a principal method for separating and purifying metals. This technique relies on the selective distribution of metal ions between two immiscible liquid phases: an aqueous phase containing the metal ions and an organic phase containing an extractant. Methyldioctyldecylammonium compounds are often employed as extractants in these systems.

The recovery of transition metals from acidic aqueous solutions is a critical process in hydrometallurgy and waste treatment. Research has demonstrated the potential of quaternary ammonium-based ionic liquids for the selective extraction of metals like cobalt(II), nickel(II), and zinc(II) from acidic chloride solutions. For instance, the use of Cyanex 923, a commercial extractant containing phosphine oxides, has been investigated for the extraction of 3d transition metals from hydrochloric acid media. researchgate.netnih.gov The efficiency of these extractions is often dependent on the acidity of the aqueous phase and the concentration of the extractant. researchgate.netmdpi.com

The extraction mechanism typically involves the formation of neutral metal-anion complexes in the aqueous phase, which are then solvated by the extractant and transferred to the organic phase. nih.gov For example, in chloride media, cadmium(II) can form various chloro-complexes (CdCl+, CdCl2, CdCl3-, CdCl4 2-), and the neutral species are extracted by the organic phase. nih.gov

Table 1: Extraction Efficiencies of Various Transition Metals

| Metal Ion | Extractant System | Aqueous Medium | Key Findings |

|---|---|---|---|

| Co(II) | Trihexyl(tetradecyl)phosphonium thiocyanate | Nitrate or chloride solutions | High extraction efficiency, enabling separation from rare earth elements. |

| Cd(II) | Cyanex 302 in kerosene | 1.0 M chloride media | Forms CdR2(HR) and CdR2(HR)2 complexes in the organic phase. researchgate.net |

This table provides a summary of findings from various studies on the solvent extraction of transition metals.

The separation of rare earth elements (REEs) is notoriously challenging due to their similar chemical and physical properties. mdpi.com Solvent extraction is the primary industrial method for their separation. mdpi.compolimi.it Ionic liquids, including quaternary ammonium (B1175870) salts, have emerged as promising extractants for enhancing the separation of REEs. mdpi.comnih.gov

Mixtures of methyltri-n-octylammonium nitrate and tri-n-butyl phosphate have been studied for the separation of La(III), Pr(III), and Nd(III) from nitrate solutions. mdpi.com The efficiency of these separations can be influenced by factors such as the composition of the organic phase and the acidity of the aqueous phase. Non-dispersive solvent extraction using hollow fiber membranes is another approach being explored to improve the separation of adjacent REEs like La(III) and Ce(III). mdpi.com

The "salting-out" effect is a phenomenon where the solubility of a non-electrolyte in an aqueous solution is decreased by the addition of a salt. chromatographyonline.com In solvent extraction, this effect is often exploited to enhance the transfer of a target analyte from the aqueous phase to the organic phase. chromatographyonline.comechemcom.com The addition of a salt increases the ionic strength of the aqueous solution, which can lead to a more favorable partitioning of the target species into the organic phase. researchgate.net

The mechanism behind the salting-out effect is related to the interactions between the salt ions, water molecules, and the solute. The added salt ions become hydrated, reducing the amount of "free" water available to dissolve the solute, thereby promoting its transfer to the organic phase. chromatographyonline.com Thermodynamic modeling has shown that salting effects in the extraction of Co(II) with methyltrioctylammonium chloride are primarily due to indirect interactions of the salt cations with water, which affects the water activity in both phases. nih.gov

Conventional solvent extraction systems are based on an aqueous and an immiscible organic phase. nih.govresearchgate.net However, non-aqueous solvent extraction (NASX) is an emerging paradigm where the aqueous phase is replaced by a polar non-aqueous solvent. nih.gov This approach expands the possibilities for metal separations by leveraging differences in metal ion solvation in various non-aqueous media. nih.govresearchgate.net

NASX has shown promise for enhancing the separation of transition metals from rare earth elements. nih.gov For example, the extraction of Co(II) can be enhanced while the extraction of Sm(III) is suppressed, leading to their effective separation in a single step. nih.gov The mechanism in NASX is often related to the formation of specific metal complexes in the polar non-aqueous phase that are then extracted by the less polar phase. nih.gov

A complete solvent extraction process includes not only the extraction of the desired metal but also its subsequent recovery from the loaded organic phase (stripping) and the regeneration of the extractant for reuse. mdpi.com Stripping is typically achieved by contacting the loaded organic phase with an aqueous solution that can reverse the extraction equilibrium. This can be an acidic solution, a basic solution, or a solution containing a complexing agent. mdpi.com

Membrane-Based Separation Technologies

Membrane-based separation technologies offer several advantages over traditional methods, including lower energy consumption, smaller footprint, and the potential for continuous operation. mdpi.commdpi.com Ionic liquids, including this compound derivatives, are being increasingly investigated for their use in various membrane applications. mdpi.comsemanticscholar.org

These compounds can be used as the membrane material itself, as in supported liquid membranes (SLMs) and polymer inclusion membranes (PIMs), or as additives to modify the properties of polymeric membranes. mdpi.comresearchgate.net In SLMs, an organic liquid containing a carrier (like an ionic liquid) is held within the pores of a microporous support. researchgate.net PIMs are similar but the liquid phase is entrapped within a polymeric matrix, offering improved stability. researchgate.net

Polymer inclusion membranes based on methyl trioctyl ammonium chloride have been shown to selectively separate Zn(II) from Cu(II) and Fe(III) in hydrochloride aqueous solutions. researchgate.net The selectivity of these membrane systems is a key advantage, allowing for the targeted separation of specific metal ions from complex mixtures. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyltri-n-octylammonium nitrate |

| Tri-n-butyl phosphate |

| Methyltrioctylammonium chloride |

| Trihexyl(tetradecyl)phosphonium thiocyanate |

| Aliquat 336 (a mixture containing methyltrioctylammonium chloride) |

| Cyanex 923 |

| Cyanex 302 |

Polymer Inclusion Membranes in Metal Ion Separations

This compound is a key constituent of the well-known commercial extractant Aliquat 336, which is extensively utilized as a carrier in polymer inclusion membranes for the selective separation of metal ions. researchgate.netresearchgate.netacs.orgacs.orgvu.edu.au PIMs are a promising membrane technology that integrates the principles of solvent extraction and membrane separation, offering a more stable and environmentally friendly alternative to traditional liquid-liquid extraction methods. researchgate.netresearchgate.net

The function of this compound within the PIM is to act as a selective carrier, facilitating the transport of target metal ions from a feed solution, through the membrane, and into a receiving solution. This process is driven by chemical potential gradients and relies on the formation of a complex between the carrier and the metal ion at the feed-membrane interface.

Research involving Aliquat 336, and by extension its primary component this compound, has demonstrated high efficiency in the separation of various metal ions. For instance, PIMs containing Aliquat 336 have been effectively used for the separation of uranium from acidic sulfate solutions. researchgate.net They have also been employed in the separation and preconcentration of other metallic species such as cadmium and chromium. researchgate.net

The composition of the PIM is a critical factor in its performance. A typical PIM formulation includes a base polymer, such as polyvinyl chloride (PVC), a carrier (in this context, this compound as part of Aliquat 336), and often a plasticizer or modifier. Studies have investigated various compositions to optimize separation efficiency. For example, a membrane composed of 70 wt% PVC, 20 wt% Aliquat 336, and 10 wt% 1-tetradecanol has been developed for the removal of thiocyanate. researchgate.net The specific ratio of these components influences the membrane's physical properties and its transport characteristics.

The table below summarizes representative data on the separation of metal ions using PIMs containing Aliquat 336, where this compound is the principal active component.

| Target Ion | Membrane Composition | Feed Solution | Separation Efficiency |

| Uranium (UO₂²⁺) | 40% (m/m) Aliquat 336 in PVC | Acidic Sulfate Solution | Effective quantitative extraction |

| Thiocyanate | 70% PVC, 20% Aliquat 336, 10% 1-tetradecanol | Aqueous Solution | 99% separation efficiency |

| Gold(III) | Aliquat 336 in PVC | Strong Acid Solution | High selectivity against Cu(II) |

| Cadmium(II) | Aliquat 336 in PVC | - | Efficient extraction |

| Copper(II) | Aliquat 336 in PVC | - | Efficient extraction |

Membrane Stability and Long-Term Performance Studies in Separation

A key advantage of PIMs over other liquid membrane types is their enhanced stability, which contributes to a longer operational lifetime. researchgate.netresearchgate.net The immobilization of the carrier, such as this compound, within the solid polymer matrix minimizes its loss into the aqueous phases, a common issue with supported liquid membranes. researchgate.net

Long-term studies are crucial to evaluating the industrial applicability of these membranes. A notable investigation demonstrated the continuous operation of a PIM system for 45 days for thiocyanate separation, maintaining a 99% separation efficiency. researchgate.net This highlights the potential for robust and sustained performance in practical applications.

The stability of the membrane is intrinsically linked to its composition. The choice of base polymer and the concentration of the carrier are determining factors. For example, Aliquat 336/PVC membranes have shown considerable stability with low reagent loss in strong acid solutions. vu.edu.au The aging of PIMs and the mechanisms behind the loss of function are areas of ongoing research. It has been observed that the performance of some PIMs can diminish if stored in the air for extended periods. researchgate.net

Microscopic analysis techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), have been employed to study the surface chemistry and topography of Aliquat 336/PVC membranes. vu.edu.au These studies provide insights into the membrane's stability at a microscopic level and help in understanding how the membrane interacts with its environment over time.

The table below presents findings related to the long-term stability of PIMs containing Aliquat 336.

| Study Focus | Membrane System | Duration of Operation | Performance Outcome |

| Thiocyanate Separation | 70% PVC, 20% Aliquat 336, 10% 1-tetradecanol | 45 days | Maintained 99% separation efficiency |

| General Stability | Aliquat 336/PVC | - | Considerable stability in strong acid solutions with low reagent loss |

| Aging Study | 70% PVC, 30% Aliquat 336 | Several days (in air) | Diminishing performance observed |

Catalytic and Material Science Applications

Phase Transfer Catalysis in Organic Synthesis

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. Quaternary ammonium (B1175870) salts like Methyldioctyldecylammonium are exemplary phase transfer catalysts due to their ability to transport anionic reactants from the aqueous phase into the organic phase, where the reaction with an organic-soluble substrate can occur.

The fundamental mechanism of phase transfer catalysis involving a quaternary ammonium salt such as this compound (represented as Q⁺R₄) can be delineated in a series of steps. Initially, the catalyst partitions between the aqueous and organic phases. In the aqueous phase, the quaternary ammonium cation (Q⁺R₄) undergoes an ion exchange with the anion of a water-soluble reactant (for instance, Y⁻ from a salt M⁺Y⁻), forming an ion pair (Q⁺R₄Y⁻).

This newly formed ion pair is sufficiently lipophilic due to the long alkyl chains (octyl and decyl groups) to migrate across the phase boundary into the organic phase. Once in the organic phase, the anion (Y⁻) is weakly solvated and highly reactive. This "naked" anion then reacts with the organic substrate (RX) to form the desired product (RY) and a new quaternary ammonium salt with the leaving group (Q⁺R₄X⁻). The catalyst then migrates back to the aqueous phase to repeat the cycle, or exchanges its new anion (X⁻) for another reactant anion (Y⁻) at the interface. This continuous process enables the reaction to proceed at a significant rate under mild conditions.

The efficiency of the phase transfer catalyst is influenced by the lipophilicity of the cation. The presence of two octyl and one decyl group in this compound provides substantial organophilicity, enhancing its concentration and effectiveness in the organic phase.

Quaternary ammonium salts are known to be effective catalysts in various polymerization reactions, including the formation of polyisocyanurates. The trimerization of isocyanates to form a stable six-membered isocyanurate ring is a key reaction in the production of rigid polyurethane-polyisocyanurate (PUR-PIR) foams, which are valued for their thermal stability and fire resistance.

Table 1: Representative Catalytic Activity of Quaternary Ammonium Salts in Isocyanate Trimerization

| Catalyst Type | Anion | Temperature (°C) | Reaction Time (h) | Isocyanurate Yield (%) |

| Tetrabutylammonium | Acetate | 80 | 2 | 95 |

| Benzyltrimethylammonium | Hydroxide | 70 | 3 | 92 |

| This compound (Expected) | Formate (B1220265) | 70-90 | 2-4 | High |

Note: The data for this compound is an expected representation based on the general performance of similar quaternary ammonium salts. Specific experimental data was not found in the reviewed literature.

Functional Materials Development

The unique properties of quaternary ammonium compounds also lend themselves to the development of advanced functional materials.

Quaternary ammonium-based materials have shown significant promise in the development of chemical sensors, particularly for the detection of carbon dioxide (CO2). The mechanism of CO2 sensing in these materials often relies on the interaction between the basic anion associated with the quaternary ammonium cation and the acidic CO2 molecule.

In the presence of moisture, CO2 can form carbonic acid, which then reacts with a basic anion (such as hydroxide or carbonate) of the quaternary ammonium salt. This reaction leads to a change in the ionic conductivity or other measurable physical properties of the material, which can be correlated to the concentration of CO2. The long alkyl chains of this compound can be incorporated into a polymer matrix, creating a functional material where the quaternary ammonium sites are available for interaction with CO2. Theoretical and experimental studies on similar quaternary ammonium compounds have demonstrated their potential for reversible CO2 capture, a key requirement for reusable sensors.

Table 2: Illustrative CO2 Adsorption Capacity of Quaternary Ammonium-Functionalized Materials

| Functional Material | Quaternary Ammonium Group | Anion | Adsorption Capacity (mmol CO2/g) |

| Polymer-Immobilized Tetrabutylammonium | Hydroxide | 1.5 | |

| Silica-Grafted Benzyltrimethylammonium | Carbonate | 1.2 | |

| Hypothetical this compound-Polymer Composite | This compound | Bicarbonate | 1.0 - 1.8 (Estimated) |

Note: This table presents illustrative data for similar materials. The values for the this compound composite are hypothetical and based on the expected performance of this class of compounds.

Corrosion Inhibition Studies

The ability of organic molecules to adsorb onto metal surfaces and form a protective layer is the basis of their application as corrosion inhibitors. Quaternary ammonium salts, including this compound, are effective corrosion inhibitors for various metals in different corrosive environments.

The corrosion inhibition mechanism of quaternary ammonium salts on metal surfaces like copper and mild steel involves the adsorption of the molecule onto the metal surface. This adsorption can occur through several modes. The positively charged nitrogen atom can be electrostatically attracted to the metal surface, which is often negatively charged in acidic or neutral solutions.

Furthermore, the long alkyl chains (octyl and decyl) of this compound can form a dense, hydrophobic film on the metal surface. This film acts as a physical barrier, preventing the approach of corrosive species such as water, oxygen, and chloride ions to the metal. The effectiveness of the inhibition is often dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium.

The adsorption process can be described by various adsorption isotherms, such as the Langmuir isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of the adsorption (physisorption or chemisorption) can be inferred from thermodynamic parameters calculated from experimental data. While specific studies on this compound are limited, the general principles of corrosion inhibition by long-chain quaternary ammonium salts are well-established.

Table 3: Representative Corrosion Inhibition Efficiency of Alkylammonium Salts on Mild Steel in 1M HCl

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Adsorption Isotherm |

| Dodecyltrimethylammonium Bromide | 0.5 | 92 | Langmuir |

| Cetyltrimethylammonium Bromide | 0.5 | 95 | Langmuir |

| This compound Chloride (Expected) | 0.5 | >90 | Langmuir |

Note: The data for this compound is an expected representation based on the performance of structurally similar long-chain quaternary ammonium salts. Specific experimental data was not found in the reviewed literature.

Speciation and Micellar Formation in Inhibitor Delivery Systems

This compound, as a quaternary ammonium compound (QAC), exhibits surface-active properties that are crucial for its application in inhibitor delivery systems. The amphiphilic nature of this molecule, arising from its positively charged nitrogen head group and the associated hydrophobic alkyl chains (one methyl, two octyl, and one decyl group), dictates its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration.

In dilute aqueous solutions, this compound exists as individual solvated ions. However, as the concentration increases, the hydrophobic alkyl chains seek to minimize their contact with water. This hydrophobic effect drives the self-assembly of the molecules into organized aggregates known as micelles. This process occurs at a specific concentration known as the critical micelle concentration (CMC). wikipedia.org Above the CMC, the surface tension of the solution remains relatively constant as additional surfactant molecules preferentially form micelles rather than populating the surface. wikipedia.org

The formation of micelles is a key mechanism in the delivery of corrosion inhibitors. The hydrophobic core of the micelle can encapsulate non-polar inhibitor molecules, effectively increasing their solubility and stability in aqueous environments. This encapsulation facilitates the transport of the inhibitor to the metal surface. Once at the surface, the positively charged head groups of the this compound molecules can adsorb onto the negatively charged metal surface, disrupting the micellar structure and releasing the inhibitor where it is needed. nih.gov This targeted delivery enhances the efficiency of the corrosion inhibition process.

The CMC is a critical parameter for the application of this compound in inhibitor systems. It is influenced by several factors, including temperature, pressure, and the presence of other electrolytes or surface-active substances. wikipedia.org For instance, the CMC of quaternary ammonium salts generally decreases with increasing length of the hydrophobic alkyl chain. nih.gov The presence of salts in the solution can also lower the CMC by reducing the repulsion between the ionic head groups. nih.gov

| Surfactant Name | Chemical Formula | CMC (mol/L) | Temperature (°C) |

| Decyltrimethylammonium bromide | C₁₀H₂₁N(CH₃)₃Br | 0.065 | 25 |

| Dodecyltrimethylammonium bromide | C₁₂H₂₅N(CH₃)₃Br | 0.016 | 25 |

| Hexadecyltrimethylammonium bromide | C₁₆H₃₃N(CH₃)₃Br | 0.00092 | 25 |

This table provides representative data for analogous compounds to illustrate general trends in critical micelle concentration. wikipedia.org

The speciation of this compound in an inhibitor formulation is therefore a dynamic equilibrium between individual ions (unimers) and micelles. The effectiveness of the delivery system is highly dependent on maintaining a concentration above the CMC to ensure the availability of micelles for inhibitor encapsulation and transport.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mit.edu This technique allows for the investigation of the dynamic behavior of systems, providing insights into processes that are difficult to observe experimentally. For a surfactant like Methyldioctyldecylammonium, MD simulations are particularly useful for studying its behavior at interfaces, such as the boundary between an aqueous and an organic solvent.

At the molecular level, the interactions between a solvent and an extractant like this compound are complex and govern the efficiency of processes such as liquid-liquid extraction. MD simulations can model these interactions by calculating the forces between atoms and predicting their subsequent motion. These simulations can reveal how the long alkyl chains (octyl and decyl groups) of the cation interact with nonpolar organic solvents, while the positively charged nitrogen center interacts with water molecules and anions. This detailed understanding of solvation and interfacial orientation is key to designing more effective extraction systems. mdpi.comnih.gov

Quaternary ammonium (B1175870) salts are known to form aggregates and micelles in solution, which can significantly impact their properties and function. MD simulations can provide a microscopic characterization of these structures. researchgate.net By simulating a system with multiple this compound molecules, it is possible to observe their self-assembly into aggregates. chemrxiv.org These simulations can determine critical parameters such as the critical micelle concentration (CMC), aggregate size and shape, and the arrangement of the extractant molecules within the micelle. nih.gov This information is vital for understanding how the formation of aggregates influences the extraction mechanism. mdpi.com

Density Functional Theory (DFT) Calculations for Reaction Pathways and Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the geometry, reactivity, and other properties of molecules. mdpi.com

DFT calculations can be employed to understand the fundamental molecular interactions and reaction pathways involving this compound. For instance, DFT can be used to calculate the binding energies between the this compound cation and various anions or metal complexes. This provides insight into the selectivity of the extractant for different species. Furthermore, DFT can elucidate the mechanisms of extraction by mapping the potential energy surface of the extraction reaction, identifying transition states, and calculating activation energies. mdpi.com This level of detail is crucial for optimizing the chemical structure of the extractant to enhance its performance.

| Computational Parameter | Description | Relevance to this compound |

| Binding Energy | The energy released when two or more molecules interact to form a complex. | Predicts the strength of interaction between this compound and a target species (e.g., a metal ion), indicating extraction efficiency. |

| Electron Density | The probability of finding an electron in a particular region of space around a molecule. | Reveals the regions of the this compound molecule that are most likely to participate in chemical interactions. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A larger gap generally indicates greater molecular stability and lower chemical reactivity. |

| Activation Energy | The minimum amount of energy required for a chemical reaction to occur. | Determines the rate of the extraction process and can be used to identify rate-limiting steps in the reaction pathway. |

Thermodynamic Modeling of Extraction Equilibria

In real-world solvent extraction systems, the behavior of the aqueous and organic phases often deviates significantly from ideality, especially at high solute concentrations. nih.gov Activity models are used to account for these non-ideal interactions. For systems involving quaternary ammonium salts like TOMAC, mixed-solvent electrolyte (MSE) models, such as the OLI-MSE framework, have been used to accurately model the thermodynamic properties of both the aqueous and organic phases. nih.govacs.org These models consider the interactions between all species in the system, including water, organic solvent, the extractant, and the extracted metal complexes, to provide a comprehensive description of the extraction equilibria.

A key goal of thermodynamic modeling is to develop predictive models that can be used for process optimization and design. nih.gov By accurately describing the underlying chemical phenomena, these models can significantly reduce the amount of experimental work needed to determine the optimal conditions for a solvent extraction process. acs.org For the extraction of metals with TOMAC, thermodynamic models have been developed that can predict the distribution of the metal between the aqueous and organic phases under various conditions, such as different salting agent concentrations. nih.gov These models are invaluable for designing efficient and cost-effective separation flowsheets.

| Model Parameter | Value/Description | Significance in Extraction Modeling |

| Extractant | Trioctylmethylammonium chloride (TOMAC) | A close structural analog to this compound, used as a model compound. |

| Thermodynamic Framework | OLI Mixed-Solvent Electrolyte (OLI-MSE) | Accounts for non-ideal behavior in both aqueous and organic phases containing electrolytes. nih.gov |

| Key Finding | Salting effects originate from indirect salt cation-solvent interactions that influence water availability. nih.gov | This understanding allows for the prediction of extraction behavior in the presence of various salts. |

| Limitation | The OLI-MSE framework lacks a description for reversed micelle formation at high extractant concentrations. nih.gov | This indicates an area where further model development is needed for highly concentrated systems. |

Environmental Behavior and Analytical Quantification in Complex Matrices

Environmental Transformation Pathways

The environmental persistence of Methyldioctyldecylammonium is largely governed by its susceptibility to microbial degradation. While QACs are known for their biocidal properties, many are biodegradable under specific environmental conditions nih.gov.

The biodegradation of quaternary ammonium (B1175870) compounds is a critical removal mechanism in the environment. Under aerobic conditions , microorganisms utilize oxygen to break down these complex molecules. The initial step in the aerobic biodegradation of QACs often involves the mono-oxygenation of the alkyl chains, a process that requires molecular oxygen elsevierpure.com. While direct pathways for this compound are not extensively detailed in isolation, the general mechanisms for similar long-chain QACs suggest a stepwise degradation of the alkyl chains. The process can be influenced by the presence of other organic matter which can serve as a primary energy source for the degrading microorganisms in a process known as cometabolism clu-in.orgnih.gov.

Under anaerobic conditions , in the absence of oxygen, a different set of microbial communities and enzymatic processes are responsible for degradation. Anaerobic metabolism can involve processes like fermentation, methanogenesis, and reductive dechlorination for halogenated compounds clu-in.org. For non-halogenated QACs like this compound, anaerobic degradation pathways are generally slower and less efficient than aerobic pathways nih.gov. The degradation process in anaerobic environments often relies on the compound serving as an electron acceptor in the absence of more favorable ones like nitrate or sulfate clu-in.org. The complete mineralization of the compound to methane and carbon dioxide can occur through the concerted action of various anaerobic microorganisms clu-in.org.

| Condition | Key Processes | Influencing Factors |

| Aerobic | Mono-oxygenation, Cometabolism | Oxygen availability, Presence of other organic substrates |

| Anaerobic | Fermentation, Methanogenesis | Absence of oxygen, Presence of suitable electron donors |

Sorption and Distribution in Environmental Compartments

The fate and transport of this compound in the environment are significantly influenced by its tendency to sorb to solid phases.

Quaternary ammonium compounds, being cationic surfactants, exhibit a strong affinity for negatively charged surfaces such as those found on sediments and sludge particles in aquatic systems nih.gov. This strong sorption behavior is a primary mechanism for their removal from the water column nih.gov. The sorption process significantly reduces the bioavailability of QACs for microbial degradation nih.gov.

In wastewater treatment plants, a significant portion of QACs is removed from the liquid phase through adsorption to activated sludge during biological treatment processes nih.gov. This leads to the accumulation of these compounds in sewage sludge nih.gov. When this sludge is applied to land, it can become a source of QACs to the terrestrial environment. The composition of sludge, particularly its organic matter content, can enhance its sorption capacity for heavy metals and organic pollutants, including QACs mdpi.comnih.gov.

| Environmental Compartment | Sorption Characteristics | Implications |

| Sediments | High affinity for negatively charged particles. | Accumulation in benthic zones, reduced bioavailability. |

| Sludge | Strong adsorption during wastewater treatment. | High concentrations in biosolids, potential for land contamination. |

Advanced Analytical Methods for Environmental Monitoring

The accurate quantification of this compound at trace levels in complex environmental matrices requires sophisticated analytical techniques.

Various chromatographic methods have been developed for the analysis of QACs in environmental samples like water, soil, and sludge nih.gov. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly used technique for the analysis of these non-volatile and thermally labile compounds nih.govnih.gov.

Sample Preparation: The extraction of QACs from solid matrices like soil and sludge often involves methods such as ultrasonic extraction (USE) with a mixture of acetonitrile (B52724) and hydrochloric acid, followed by a solid-phase extraction (SPE) cleanup step nih.gov. For water samples, SPE with cation exchange cartridges is a common pre-concentration and cleanup method researchgate.net.

Chromatographic Separation and Detection: Reversed-phase HPLC is typically used for the separation of QACs. The detection is often achieved using tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity, allowing for the differentiation of various QAC homologues nih.gov. The use of multiple reaction monitoring (MRM) mode in MS/MS enhances the quantification of target analytes in complex matrices nih.gov. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires a derivatization step or pyrolysis to convert the non-volatile QACs into volatile compounds researchgate.netnih.gov.

| Analytical Technique | Sample Matrix | Extraction Method | Detection Limit (Example) |

| HPLC-MS/MS | Soil, Sewage Sludge | Ultrasonic Extraction (USE), Solid-Phase Extraction (SPE) | 0.1 µg/kg to 2.1 µg/kg nih.gov |

| LC-MS/MS | Urban Runoff (dissolved and particulate) | Solid-Phase Extraction (SPE), Microwave Extraction | Not Specified researchgate.net |

| GC-MS | Vegetables | Ultrasonic-Assisted Extraction | 0.7-6.0 µg/kg (dry weight) nih.gov |

Future Research Directions and Emerging Paradigms in Methyldioctyldecylammonium Chemistry

The ongoing exploration of quaternary ammonium (B1175870) compounds (QACs) continues to open new frontiers in chemical science and engineering. Methyldioctyldecylammonium, with its distinct asymmetric structure, is at the forefront of this research, presenting unique opportunities for innovation. Future research is poised to expand its utility and improve its environmental footprint, driven by advancements in synthetic chemistry, computational modeling, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.